molecular formula C19H40Cl2Si B1582506 Dichloro(methyl)octadecylsilane CAS No. 5157-75-5

Dichloro(methyl)octadecylsilane

Cat. No. B1582506
CAS RN: 5157-75-5
M. Wt: 367.5 g/mol
InChI Key: GYWBHBXGYTYXRG-UHFFFAOYSA-N
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Description

Dichloro(methyl)octadecylsilane is a chemical compound produced by Wacker Chemie AG, Burghausen, Germany . It is also known by other names such as Silane ODM, Methyl-octadecyl-dichlorosilane, and Octadecyl-methyl-dichlorosilane . The empirical formula of this compound is C19H40Cl2Si . It has a molecular weight of 367.51 .


Synthesis Analysis

Dichloro(methyl)octadecylsilane can be used to prepare dipyridylsilane receptors by reacting with pyridinemethanol using triethylamine at room temperature . It can also be used to functionalize a new mesoporous silica material used for Li-ion batteries .


Molecular Structure Analysis

The molecular structure of Dichloro(methyl)octadecylsilane is represented by the SMILES string CCCCCCCCCCCCCCCCCCSi(Cl)Cl . This represents a long chain of carbon atoms attached to a silicon atom, which is further attached to a methyl group and two chlorine atoms .


Physical And Chemical Properties Analysis

Dichloro(methyl)octadecylsilane is a liquid with a refractive index of n20/D 1.457 (lit.) . It has a boiling point of 185 °C/2.5 mmHg (lit.) and a melting point of 25 °C (lit.) . The density of this compound is 0.92 g/mL at 20 °C (lit.) .

Scientific Research Applications

1. Chromatographic Applications Dichloro(methyl)octadecylsilane and related compounds like octadecylsilane have been utilized in high-pressure liquid chromatography (HPLC) for drug analysis. Twitchett and Moffat (1975) evaluated the performance of octadecylsilane as a stationary phase in HPLC, finding it particularly effective for separating acidic and neutral drugs, though less efficient for basic drugs (Twitchett & Moffat, 1975). Similarly, Tsuda et al. (1978) prepared a chemically bonded octadecylsilane stationary phase for micro-capillary liquid chromatography, achieving successful separation of aromatic compounds (Tsuda et al., 1978).

2. Characterization and Analysis of Surfaces Thompson and Pemberton (1995) used Raman spectroscopy to characterize octadecylsilane layers on Al2O3 surfaces, providing insights into alkyl chain conformation within these layers (Thompson & Pemberton, 1995). In another study, Markovich and Mandler (2001) focused on the preparation and characterization of octadecylsilane monolayers on indium–tin oxide surfaces, discussing the applications of these monolayers in electroanalytical chemistry (Markovich & Mandler, 2001).

3. Interaction with Water Poynor et al. (2005) examined the interaction between water and methyl-terminated octadecylsilane monolayers, observing a water depletion layer, which contributes to understanding hydrophobic surface properties [(Poynor et al., 2005)](https://consensus.app/papers/water-meets-hydrophobic-surface-poynor/67e05901ca3b5c7db874a4a3ab7a7f34/?utm_source=chatgpt).

4. Herbicidal Applications Niemczak et al. (2019) studied the synthesis of herbicidal ionic liquids incorporating dichloroprop anion and alkylpiperidinium cation with varied alkyl lengths, including octadecyl. They found that longer alkyl chains, like octadecyl, had higher herbicidal efficacy against certain weeds (Niemczak et al., 2019).

5. Environmental Impact Studies Cohen and Steinmetz (1986) investigated the washoff of pesticides on octadecylsilanized surfaces, contributing to the understanding of environmental behaviors of pesticides (Cohen & Steinmetz, 1986).

Safety And Hazards

Dichloro(methyl)octadecylsilane is a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

properties

IUPAC Name

dichloro-methyl-octadecylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40Cl2Si/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(2,20)21/h3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWBHBXGYTYXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50965892
Record name Dichloro(methyl)octadecylsilane
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Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloromethyloctadecylsilane

CAS RN

5157-75-5
Record name Octadecylmethyldichlorosilane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, dichloromethyloctadecyl-
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Record name Stearylmethyldichlorosilane
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Record name Silane, dichloromethyloctadecyl-
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Record name Dichloro(methyl)octadecylsilane
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Record name Dichloromethyloctadecylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
B Łęska, G Schroeder, R Pankiewicz… - Journal of Molecular …, 2012 - Elsevier
… 2-, 3- or 4-pyridinemethanol with dichloro-methyl-octadecylsilane (molar ratio = 2:1). To a … Then 12.8 mL dichloro-methyl-octadecylsilane was added dropwise. The mixture was …
Number of citations: 1 www.sciencedirect.com
M Osińska-Broniarz, M Pokora… - … Theory and Practice, 2015 - kompozyty.ptmk.net
… In the present work we synthesized mesoporous silica MCM-41 functionalized with a novel silane coupling agent - dichloro-methyl-octadecylsilane, used as a filler in composite polymer …
Number of citations: 1 kompozyty.ptmk.net
D Dhandapani, NA Morley, MRJ Gibbs… - IEEE transactions on …, 2010 - ieeexplore.ieee.org
… They also studied the effect of adding different organic insulators, such as hexamethyldisilazane (HMDS) and dichloro-methyl-octadecylsilane (ODTS) in between LSMO and RR-P3HT, …
Number of citations: 13 ieeexplore.ieee.org
NA Morley, D Dhandapani, A Rao, H Al Qahtani… - Synthetic metals, 2011 - Elsevier
… [18] showed that at the LSMO-P3HT interface, the P3HT strongly bonds with the LSMO, to give a MR ∼80% at 5 K, while using dichloro-methyl-octadecylsilane (ODTS) at the interface …
Number of citations: 10 www.sciencedirect.com
S Majumdar, R Laiho, P Laukkanen… - Applied Physics …, 2006 - pubs.aip.org
… For the monolayer of organic insulators, we used hexamethyldisilazane (HMDS) and dichloro-methyl-octadecylsilane (ODTS). They were spin coated on the clean LSMO and then the …
Number of citations: 199 pubs.aip.org
H Gu, X Zhang, H Wei, Y Huang, S Wei… - Chemical Society …, 2013 - pubs.rsc.org
… Hexamethyldisilazane (HMDS) and dichloro-methyl-octadecylsilane (ODTS) monolayers have been coated as an additional interface between LSMO and RRP3HT and a dramatic …
Number of citations: 116 pubs.rsc.org

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